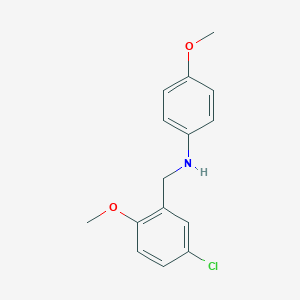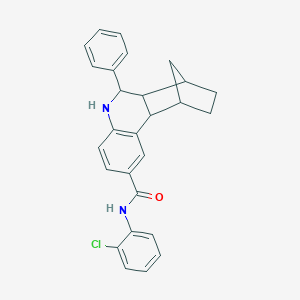![molecular formula C23H26N2O5S2 B425839 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B425839.png)
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group. This particular compound is notable for its intricate structure, which includes ethoxyaniline and trimethylbenzenesulfonamide moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps. One common method is the reaction of 4-ethoxyaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of a base such as pyridine to neutralize the hydrochloric acid generated during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce nitro or halogen groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A widely used antibiotic.
Ampiroxicam: An anti-inflammatory drug with a sulfonamide group.
Uniqueness
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler sulfonamides.
Eigenschaften
Molekularformel |
C23H26N2O5S2 |
|---|---|
Molekulargewicht |
474.6g/mol |
IUPAC-Name |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C23H26N2O5S2/c1-5-30-21-10-6-19(7-11-21)24-31(26,27)22-12-8-20(9-13-22)25-32(28,29)23-17(3)14-16(2)15-18(23)4/h6-15,24-25H,5H2,1-4H3 |
InChI-Schlüssel |
VHIUBMBGRGBGBN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3,5-dibromo-4-[(4-fluorobenzyl)oxy]benzyl}-4-ethylaniline](/img/structure/B425757.png)
![Methyl {4-[(butylamino)sulfonyl]phenoxy}acetate](/img/structure/B425758.png)


![2-[2-ethyl(phenylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B425761.png)
![[4-(Benzyloxy)-3,5-dibromophenyl]methanol](/img/structure/B425762.png)
![2-({[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B425765.png)

![N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B425771.png)
![2-[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetic acid](/img/structure/B425772.png)
![N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-4-methoxyaniline](/img/structure/B425773.png)
![2-({[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)phenyl]carbonyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B425774.png)
![2-[({[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B425778.png)
![2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B425779.png)
